N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide
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Overview
Description
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide is a synthetic organic compound that belongs to the class of thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and have been studied for their potential biological activity .
Mode of Action
Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . The presence of a flexible side chain containing a phenyl ring is critical for activity .
Biochemical Pathways
Thiazolopyrimidines have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds in the thiazolopyrimidine class have been associated with a wide range of biological activities, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial effects .
Action Environment
The synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions, which are influenced by factors such as environmental safety, atom economy, and efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often involve refluxing in solvents like dioxane or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Bromine in solvents like chloroform or DMSO.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Brominated Derivatives: Formed through oxidation reactions.
Substituted Thiazolopyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)-N’-phenylhydrazine
- 2-(arylmethylidene)-[1,3]thiazolo[3,2-a]pyrimidines
Uniqueness
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)16(22)19-13-6-4-5-12(8-13)14-9-23-17-18-11(3)7-15(21)20(14)17/h4-10H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDAZVTUBUYORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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